2-Methoxy-L-Phenylalanine
Overview
Description
2-Methoxy-L-Phenylalanine (2MLPA) is an amino acid that has gained attention among researchers due to its unique properties. It is a derivative of phenylalanine, which is an essential amino acid that is required for the synthesis of proteins in the body. 2MLPA has been found to have potential applications in scientific research, especially in the field of neuroscience.
Scientific Research Applications
Derivatives of L-Phenylalanine for Metabolic Studies : Derivatives of phenylalanine, like 3-methoxytyramine, are used as internal standards in mass fragmentographic analysis of tissues and body fluids, and in metabolic studies in vivo (Lindström, Sjöquist, & Änggård, 1974).
Biosynthesis and Production Improvement : Enhancements in the production of L-Phenylalanine have been achieved by identifying key enzymes in the biosynthesis pathway in E. coli. This research offers practical methods to identify bottlenecks in metabolic pathways (Ding et al., 2016).
Effect on Monoamine Metabolism : Studies on compounds like 3-methoxy, 4-hydroxy-phenylalanine (3-OM-dopa) have shown effects on monoamine turnover and dopamine levels, providing insights into the therapeutic response to L-dopa in parkinsonism (Gervas et al., 1983).
Encapsulation for Antitumoral Activity : L-Phenylalanine derivatives, including p-methoxy derivatives, have been synthesized with antitumor activity and encapsulated into polymeric particles, enhancing their antitumoral effectiveness against specific carcinomas (Moise et al., 2012).
Photoreactive Analogues for Enzyme Elucidation : Synthesized 2-Methoxy cinnamic acid analogues have been used to elucidate properties of phenylalanine ammonia-lyase, a key enzyme in phenylpropanoid biosynthesis (Hashimoto, Hatanaka, & Nabeta, 2000).
Photocatalytic Degradation Studies : The photocatalytic degradation of phenylalanine has been studied to assess the influence of parameters such as adsorption, pH, and light intensity, important in wastewater treatment and environmental sciences (Elsellami et al., 2010).
Safety and Hazards
Safety measures for handling 2-Methoxy-L-Phenylalanine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Future research on 2-Methoxy-L-Phenylalanine could focus on its potential therapeutic applications, as well as its role in medicinal chemistry . Other potential areas of research include the signal transduction pathways of L-Phe sensing, uptake of extracellular L-Phe and 2-PE synthesis from L-Phe through the Ehrlich pathway .
Mechanism of Action
Target of Action
2-Methoxy-L-Phenylalanine is a derivative of the amino acid phenylalanine . Phenylalanine is known to be metabolized by enzymes such as phenylalanine ammonia-lyase (PAL) and aromatic L-amino acid decarboxylase (AADC) . Therefore, it’s plausible that this compound might interact with similar enzymes or targets in the body.
Mode of Action
For instance, phenylalanine is converted into cinnamic acid through a deamination process
Biochemical Pathways
Phenylalanine, the parent compound of this compound, is involved in several biochemical pathways. It is first converted to cinnamic acid by deamination, followed by hydroxylation and frequent methylation to generate coumaric acid and other acids with a phenylpropane (C6-C3) unit .
Result of Action
For instance, phenylalanine is known to play a role in protein synthesis and the production of other important molecules in the body
Biochemical Analysis
Biochemical Properties
2-Methoxy-L-Phenylalanine, like its parent compound L-Phenylalanine, is expected to participate in various biochemical reactions. It may interact with enzymes, proteins, and other biomolecules, although specific interactions have not been extensively documented . The nature of these interactions would depend on the specific molecular structure of this compound, particularly the methoxy group attached to the phenyl ring .
Cellular Effects
Given its structural similarity to L-Phenylalanine, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of L-Phenylalanine, given their structural similarity . These could include interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
(2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPQWHWULSGJC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444688 | |
Record name | 2-Methoxy-L-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193546-31-5 | |
Record name | 2-Methoxy-L-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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